2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate

Description

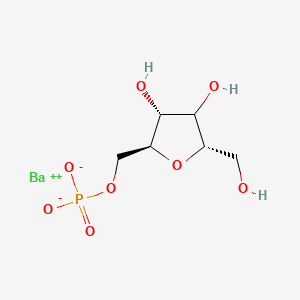

2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate (CAS: 52011-52-6; alternate CAS: 352000-02-3) is a phosphorylated sugar alcohol derivative with the molecular formula C₆H₁₁O₈P·Ba·H₂O and a molecular weight of 397.46 g/mol . It is structurally characterized by a mannitol backbone modified by an anhydro bridge between C2 and C5, with a phosphate group at C1 and a barium counterion. The compound is provided as a hydrate, though its solubility data remain unspecified in most sources .

This compound is primarily used in biochemical research as a competitive inhibitor of enzymes involved in carbohydrate metabolism, particularly phosphofructokinase and gluconeogenic pathways . It suppresses gluconeogenesis in hepatocytes by interfering with fructose-1,6-bisphosphatase activity and modulating downstream signaling pathways like FXR and CYP7A1 .

Properties

IUPAC Name |

barium(2+);[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8P.Ba/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12;/h3-9H,1-2H2,(H2,10,11,12);/q;+2/p-2/t3-,4-,5?,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAYSUNUPMALNC-RFOBFHBDSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1C([C@H]([C@@H](O1)COP(=O)([O-])[O-])O)O)O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747043 | |

| Record name | Barium (3xi)-2,5-anhydro-6-O-phosphonato-L-arabino-hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352000-02-3 | |

| Record name | Barium (3xi)-2,5-anhydro-6-O-phosphonato-L-arabino-hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

The compound serves as a reference material in chemical analyses and proficiency testing. It is utilized for accurate results in various chemical experiments and methodologies.

Biology

In biological research, 2,5-Anhydro-D-mannitol-1-phosphate is pivotal for studying carbohydrate metabolism and enzymatic reactions. It is particularly noted for its role in inhibiting gluconeogenesis in isolated hepatocytes, which is crucial for understanding metabolic pathways.

Medicine

The compound has garnered attention for its potential therapeutic effects on metabolic pathways. Its ability to inhibit gluconeogenesis suggests possible applications in managing diabetes and other metabolic disorders. Research indicates that it alters enzyme activities involved in glucose metabolism and insulin signaling pathways.

Case Study 1: Inhibition of Gluconeogenesis

A study demonstrated that 2,5-Anhydro-D-mannitol-1-phosphate significantly inhibited gluconeogenesis in isolated rat hepatocytes. The compound prevented the hormonal stimulation typically associated with this metabolic pathway, leading to decreased glucose production and altered lactate levels .

Case Study 2: Effects on Metabolic State

Research involving rats showed that administration of this compound resulted in a dose-dependent increase in food intake during fasting periods. This suggests that the compound creates a metabolic state resembling fasting, which could have implications for appetite regulation and energy balance .

Research indicates that this compound can significantly alter enzyme activities involved in glucose metabolism and insulin signaling pathways. Its unique structure allows it to interact with various biomolecules, potentially leading to therapeutic benefits for conditions such as diabetes.

Mechanism of Action

The mechanism of action of 2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate involves the inhibition of gluconeogenesis in isolated hepatocytes. It prevents hormonal stimulation of gluconeogenesis and the corresponding decrease in lactate production from dihydroxyacetone. This inhibition is likely due to its interaction with specific enzymes and metabolic pathways involved in carbohydrate metabolism.

Comparison with Similar Compounds

2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt

- Molecular Formula : C₆H₁₀O₁₁P₂·2Ba·2H₂O

- Molecular Weight : 630.77 g/mol (CAS: 352000-03-4) .

- Key Differences: Contains two phosphate groups at C1 and C6, compared to a single phosphate in the monophosphate derivative. Higher molecular weight and charge density due to the additional phosphate and barium ions. Enhanced binding affinity to enzymes requiring bisphosphate substrates, such as fructose-1,6-bisphosphatase .

2,5-Anhydro-D-glucitol-6-phosphate

L-Sorbose-6-phosphate

- Key Differences: Contains a ketose (sorbose) backbone instead of an alditol (mannitol). Inactive as a substrate or inhibitor for phosphofructokinase, highlighting the requirement for the β-anomeric configuration present in 2,5-anhydro-D-mannitol derivatives .

Other Barium Salts of Phosphate Esters

Barium 2-Cyanoethylphosphate Hydrate

- Molecular Formula: C₃H₄BaNO₄P·xH₂O (CAS: N/A) .

- Key Differences: Features a cyanoethyl group instead of a sugar alcohol backbone. Used in organic synthesis and as a stabilizer in polymer chemistry, unlike the metabolic inhibitory role of 2,5-anhydro-D-mannitol derivatives .

Barium Thiosulfate

- Molecular Formula : BaS₂O₃ (CAS: 35112-53-9) .

- Key Differences: Inorganic salt lacking a carbon backbone.

Non-Phosphorylated Sugar Alcohols

L-Fucitol

- Molecular Formula : C₆H₁₄O₅ (CAS: 13074-06-1) .

- Key Differences: A non-phosphorylated sugar alcohol substrate for L-fucitol isomerase. Demonstrates the critical role of the phosphate group in 2,5-anhydro-D-mannitol-1-phosphate for enzyme inhibition .

Research Findings and Mechanistic Insights

- Enzyme Specificity: 2,5-Anhydro-D-mannitol-1-phosphate binds to the active site of phosphofructokinase, competing with fructose-6-phosphate. Its β-anomeric configuration and D-mannitol backbone are critical for activity, as shown by the inactivity of L-sorbose-6-phosphate analogs .

- Metabolic Impact : In hepatocytes, this compound reduces gluconeogenesis by downregulating CYP7A1 expression , a key enzyme in bile acid synthesis, thereby altering cholesterol metabolism .

Biological Activity

2,5-Anhydro-D-mannitol-1-phosphate, barium salt hydrate is a complex carbohydrate derivative with significant biological activity. Its molecular formula is , and it has garnered attention in biochemical research for its potential therapeutic applications, particularly in metabolic regulation and diabetes management. This article explores the compound's biological activity, focusing on its mechanisms of action, effects on metabolic pathways, and relevant case studies.

- Molecular Weight : 397.46 g/mol

- Molecular Structure : Characterized by an anhydro sugar moiety and a phosphate group.

- Physical Appearance : White to pale yellow solid, soluble in water.

2,5-Anhydro-D-mannitol-1-phosphate, barium salt hydrate primarily functions as an inhibitor of gluconeogenesis , a metabolic pathway that generates glucose from non-carbohydrate substrates. This inhibition occurs through:

- Prevention of Hormonal Stimulation : The compound inhibits hormonal signals that typically promote gluconeogenesis in the liver, thereby reducing glucose production.

- Impact on Lactate Production : It also decreases lactate production from dihydroxyacetone, further influencing glucose metabolism .

Biological Activity

Research indicates that 2,5-Anhydro-D-mannitol-1-phosphate can significantly alter enzyme activities involved in glucose metabolism and insulin signaling pathways. Its unique structure allows it to interact with various biomolecules, potentially leading to therapeutic benefits for conditions such as diabetes.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Gluconeogenesis Inhibition | Reduces glucose production in the liver by inhibiting hormonal stimulation. |

| Enzyme Modulation | Alters activities of enzymes involved in glucose metabolism. |

| Insulin Signaling Impact | Affects pathways related to insulin signaling and glucose uptake. |

Case Studies and Research Findings

-

Gluconeogenesis Studies :

- In isolated hepatocytes, 2,5-Anhydro-D-mannitol-1-phosphate was shown to effectively inhibit gluconeogenesis, suggesting its potential use in managing hyperglycemia .

- Riquelme et al. (1983) demonstrated that this compound could significantly reduce glucose output from liver cells under stimulated conditions .

- Metabolic Pathway Analysis :

- Potential Therapeutic Applications :

Comparative Analysis with Similar Compounds

The uniqueness of 2,5-Anhydro-D-mannitol-1-phosphate lies in its specific combination of structural features that confer distinct biological activities not observed in other similar compounds.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2,5-Anhydro-D-mannitol | Anhydro sugar without phosphate | Naturally occurring sugar alcohol |

| D-Mannitol | Sugar alcohol | Commonly used as a sweetener and osmotic diuretic |

| 2,5-Anhydro-D-mannitol-6-phosphate | Similar anhydro structure | Contains phosphate at a different position |

| D-Mannose | Epimer of D-mannitol | Important for cellular recognition processes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.